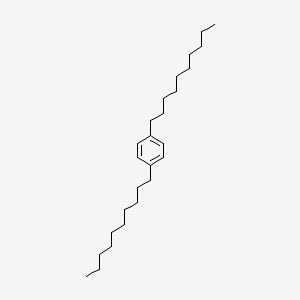

1,4-Didecylbenzene

Description

1,4-Didecylbenzene is a para-substituted dialkylbenzene derivative featuring two decyl (C₁₀H₂₁) chains attached to a benzene ring at the 1 and 4 positions. Its molecular formula is C₂₆H₄₆, with a molecular weight of 358.65 g/mol. The para-substituted isomer’s lower abundance in such reactions suggests steric or electronic challenges in its formation compared to meta isomers.

Properties

CAS No. |

2655-95-0 |

|---|---|

Molecular Formula |

C26H46 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

1,4-didecylbenzene |

InChI |

InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-19-25-21-23-26(24-22-25)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |

InChI Key |

LVYZEGXWMAKHQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Dialkylbenzene Compounds

1,4-Divinylbenzene (DVB)

- Structure : Two vinyl (-CH=CH₂) groups at para positions.

- Molecular Weight : 130.19 g/mol .

- Synthesis : Produced via metal-catalyzed cross-coupling reactions (e.g., palladium or nickel catalysts) or traditional alkylation methods .

- Key Applications : Crosslinking agent in polymers (e.g., ion-exchange resins, photoresist polymers), biomedical devices, and conductive materials .

1,4-Dicyclohexylbenzene

- Structure : Two cyclohexyl groups at para positions.

- Molecular Weight : 242.40 g/mol .

- Synthesis : Likely via hydrogenation of divinylbenzene derivatives or Friedel-Crafts alkylation.

- Key Applications : Intermediate in specialty chemicals, materials science, and industrial formulations .

1,3-Didecylbenzene

- Structure : Two decyl groups at meta positions.

- Molecular Weight : 358.65 g/mol (same as 1,4-isomer).

- Synthesis : Primary product of decylbenzene disproportionation with AlBr₃-HBr, yielding ~48% 1,3-didecylbenzene and trace para isomer .

- Key Applications: Potential use in surfactants or lubricants due to long alkyl chains.

1,4-Dimethylbenzene (p-Xylene)

- Structure : Two methyl groups at para positions.

- Molecular Weight : 106.17 g/mol .

- Synthesis : Derived from petroleum refining or catalytic reforming.

- Key Applications : Solvent, precursor to terephthalic acid (for PET plastics) .

Physicochemical Properties

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.